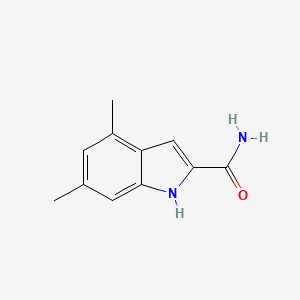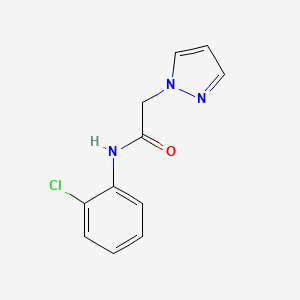![molecular formula C15H20N4O B7473063 N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CDPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a positive allosteric modulator of mGluR5, enhancing the receptor's activity in response to glutamate stimulation. This leads to increased synaptic plasticity and improved cognitive function. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide also has anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5. However, N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential area of research is the development of more potent and selective mGluR5 PAMs. Another area of research is the investigation of N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide's potential therapeutic applications in various neurological disorders, including Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide on synaptic plasticity and cognitive function.
Métodos De Síntesis
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including cyclohexylisocyanide, 3,4-dimethylpyrazole, and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-13-8-11(9-16-14(13)19(2)18-10)15(20)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKRFBJBGYBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)



![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)





![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
